![molecular formula C7H2ClF3N2S B2354354 4-Cloro-2-(trifluorometil)tieno[2,3-d]pirimidina CAS No. 1374831-02-3](/img/structure/B2354354.png)
4-Cloro-2-(trifluorometil)tieno[2,3-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring The presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the pyrimidine ring imparts unique chemical properties to this compound
Aplicaciones Científicas De Investigación
4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly in the inhibition of protein kinases and other enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mecanismo De Acción
Target of Action
This compound belongs to the class of thienopyrimidines, which are known to exhibit a broad range of biological and pharmacological activities
Mode of Action
Thienopyrimidines are generally known to interact with various enzymes and receptors in the body, leading to a variety of physiological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thienopyrimidines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
Thienopyrimidines are known to exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The specific effects of this compound are subjects of ongoing research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves multi-step processes. One common method starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for 4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles, leading to the formation of diverse derivatives.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine, 4-chloro-5,6-dimethyl-2-(trifluoromethyl)-: This compound features additional methyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity.
Thieno[3,2-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-: A structural isomer with the same substituents but different ring fusion, leading to distinct chemical properties.
Uniqueness
4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These effects enhance its reactivity in nucleophilic substitution reactions and its efficacy in biological applications, making it a valuable compound in both medicinal chemistry and materials science.
Propiedades
IUPAC Name |
4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-4-3-1-2-14-5(3)13-6(12-4)7(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEFLISGTFHGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)
![3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2354273.png)

![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)
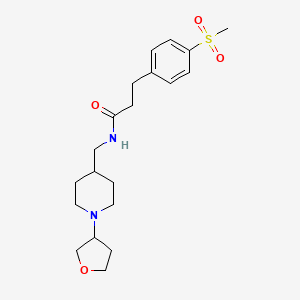

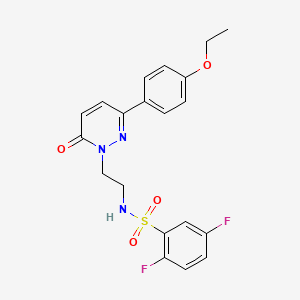
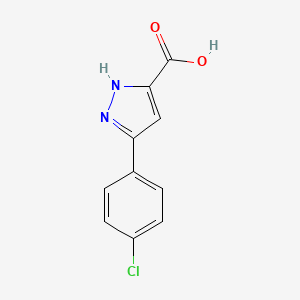
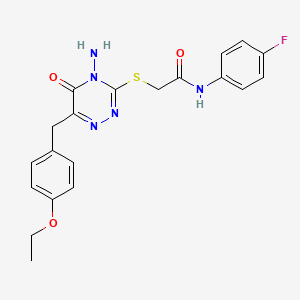
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)
![1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B2354291.png)
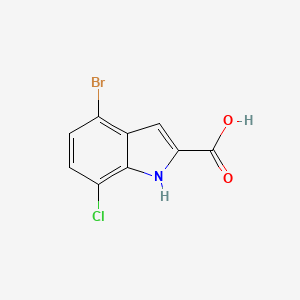
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2354293.png)

